molecular formula C16H22Cl2N2O B1211493 Eclanamine CAS No. 67450-44-6

Eclanamine

Cat. No.: B1211493
CAS No.: 67450-44-6
M. Wt: 329.3 g/mol
InChI Key: YCRFSKUCDBJWLX-HUUCEWRRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of U-48753E (maleate) involves several steps:

Industrial Production Methods: Industrial production methods for U-48753E (maleate) are not well-documented in the available literature. The synthesis typically follows the laboratory-scale procedures with potential optimizations for large-scale production.

Types of Reactions:

    Reduction: The compound may be reduced under specific conditions, but detailed information is limited.

    Substitution: U-48753E (maleate) can participate in substitution reactions, particularly involving its amine and aromatic groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

    Substitution: Reagents such as halogens, acids, or bases may facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed studies on the reaction products of U-48753E (maleate) are limited.

Mechanism of Action

The mechanism of action of U-48753E (maleate) involves modulation of signaling pathways through yohimbine, oxotremorine, and apomorphine . These interactions suggest that the compound may influence neurotransmitter systems, although the exact molecular targets and pathways are not fully understood.

Comparison with Similar Compounds

    U-47931E: Another nontricyclic antidepressant with similar properties.

    U-50488H: A compound with analgesic properties, structurally related to U-48753E.

Uniqueness: U-48753E (maleate) is unique in its specific modulation of signaling pathways and its potential antidepressant effects. Its structural features, such as the dichlorophenyl and dimethylamino groups, contribute to its distinct pharmacological profile .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRFSKUCDBJWLX-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024475
Record name Eclanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67450-44-6, 71027-13-9
Record name rel-N-(3,4-Dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67450-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eclanamine [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eclanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECLANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y67H9W4KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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